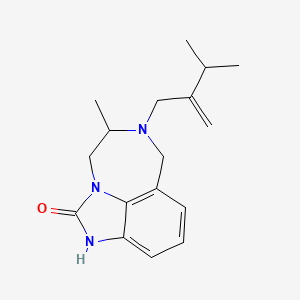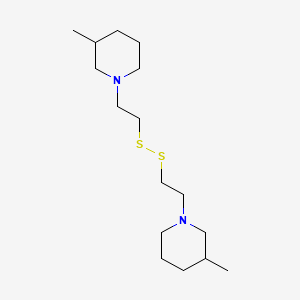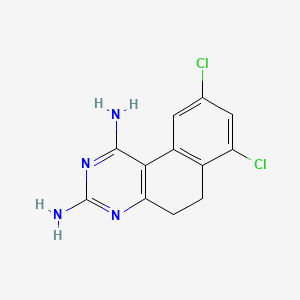
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a chemical compound with the molecular formula C12H10Cl2N4 and a molecular weight of 281.141. It is characterized by the presence of two chlorine atoms and a dihydrobenzoquinazoline structure.
Méthodes De Préparation
The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the compound can be synthesized by reacting a substituted aniline with a chlorinated quinazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .
Applications De Recherche Scientifique
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Dihydroquinazoline derivatives: These compounds are similar in structure but differ in the degree of hydrogenation, affecting their reactivity and applications.
Chlorinated aromatic compounds: These compounds contain chlorine atoms and aromatic rings, similar to Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-, but may have different functional groups and properties.
The uniqueness of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
37436-47-8 |
|---|---|
Formule moléculaire |
C12H10Cl2N4 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18) |
Clé InChI |
DMVAZGDNALLUNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



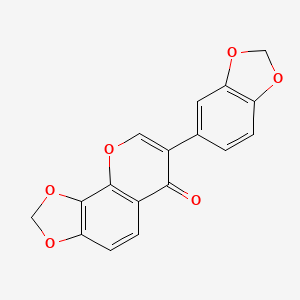
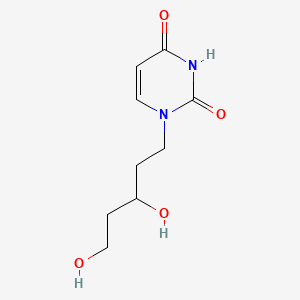
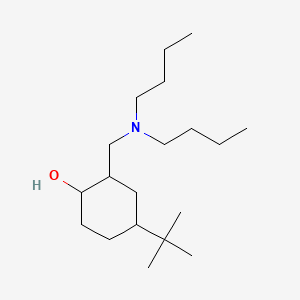




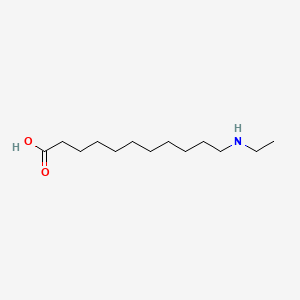
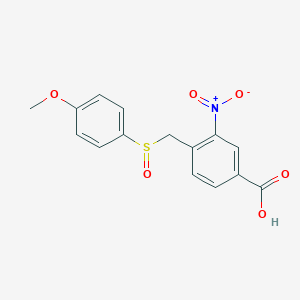
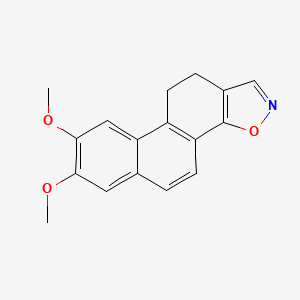
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
